molecular formula C19H18ClFN4OS2 B2866454 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1215747-69-5

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B2866454
CAS No.: 1215747-69-5
M. Wt: 436.95
InChI Key: UXBMNLNFCRCCEP-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a fluorobenzo[d]thiazole moiety, and a benzo[d]thiazole-6-carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity, making it valuable for diverse applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of ortho-aminothiophenol with a carboxylic acid derivative under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the Fluorine Atom: The fluorine atom is usually introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzo[d]thiazole core with a dimethylaminoethyl halide under basic conditions.

    Formation of the Carboxamide Group: The final step involves the coupling of the intermediate with a carboxylic acid derivative to form the carboxamide group, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride has several applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorobenzo[d]thiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzo[d]thiazole moiety can facilitate binding to hydrophobic pockets in proteins, while the dimethylaminoethyl group can enhance solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    N-(2-(dimethylamino)ethyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of the fluorine atom in N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride imparts unique electronic properties, enhancing its potential interactions with biological targets and its stability in various chemical environments. This makes it distinct from its analogs and valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS2.ClH/c1-23(2)7-8-24(19-22-15-6-4-13(20)10-17(15)27-19)18(25)12-3-5-14-16(9-12)26-11-21-14;/h3-6,9-11H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBMNLNFCRCCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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